molecular formula C13H26O B14473583 (4-Hexylcyclohexyl)methanol CAS No. 71458-09-8

(4-Hexylcyclohexyl)methanol

Cat. No.: B14473583
CAS No.: 71458-09-8
M. Wt: 198.34 g/mol
InChI Key: SOEBJIFCUVQDCK-UHFFFAOYSA-N
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Description

(4-Hexylcyclohexyl)methanol is an organic compound with the molecular formula C13H26O. It is a cyclohexane derivative where a hexyl group is attached to the cyclohexane ring, and a hydroxymethyl group is attached to the same ring. This compound is a colorless liquid and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Hexylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the reaction. The hydrogenation process is typically carried out under high pressure and temperature conditions, using catalysts such as zinc oxide-chromic oxide .

Chemical Reactions Analysis

Types of Reactions

(4-Hexylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming (4-Hexylcyclohexyl)aldehyde.

    Reduction: The compound can be reduced to form (4-Hexylcyclohexyl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: (4-Hexylcyclohexyl)aldehyde

    Reduction: (4-Hexylcyclohexyl)methane

    Substitution: (4-Hexylcyclohexyl)chloride or (4-Hexylcyclohexyl)bromide

Scientific Research Applications

(4-Hexylcyclohexyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hexylcyclohexyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic hexyl group can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hexylcyclohexyl)methanol is unique due to its combination of a long hydrophobic hexyl chain and a polar hydroxyl group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.

Properties

CAS No.

71458-09-8

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

(4-hexylcyclohexyl)methanol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h12-14H,2-11H2,1H3

InChI Key

SOEBJIFCUVQDCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)CO

Origin of Product

United States

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